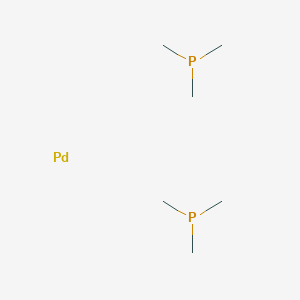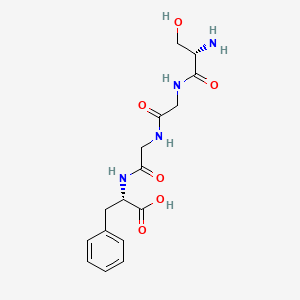![molecular formula C8H12O2 B14258021 (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde CAS No. 244074-60-0](/img/structure/B14258021.png)
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxabicyclo[410]heptan-2-yl)acetaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde typically involves the oxidation of cyclohexene using dendritic complexes . This method allows for the formation of the oxirane ring, which is a key feature of the compound. The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or modification of proteins. The aldehyde group can also participate in reactions with amines and other nucleophiles, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound is structurally similar but lacks the aldehyde group, which significantly alters its reactivity and applications.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring structure, leading to distinct chemical properties and uses.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which confer a combination of reactivity and versatility not found in many other compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
244074-60-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(7-oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-4-6-2-1-3-7-8(6)10-7/h5-8H,1-4H2 |
InChI Key |
IPKQASXFGAALNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1)O2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14257939.png)
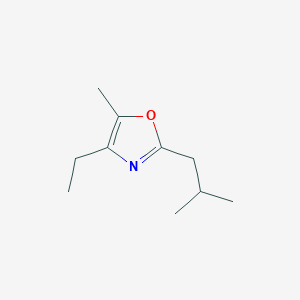

![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
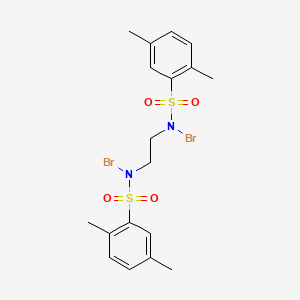

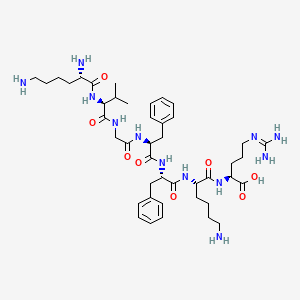
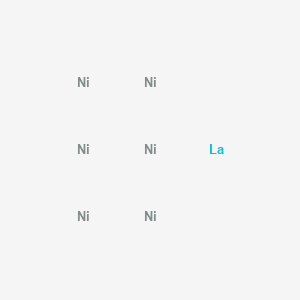
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
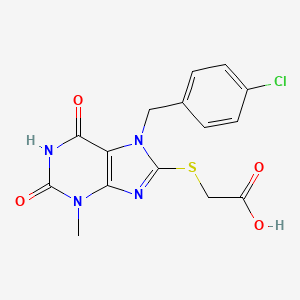

![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
